3-((3-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one
Description
The compound “3-((3-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one” is a structurally complex molecule featuring multiple pharmacophoric motifs. Its core consists of a pyridin-2(1H)-one ring substituted with a hydroxypyridinyl group (4-hydroxy-6-methyl) and a furan-2-ylmethyl moiety. The 3-fluorophenyl group is tethered to a piperazine ring, which is further substituted with a pyridin-2-yl group.
Properties
IUPAC Name |
3-[(3-fluorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN4O3/c1-19-16-23(33)25(27(34)32(19)18-22-8-5-15-35-22)26(20-6-4-7-21(28)17-20)31-13-11-30(12-14-31)24-9-2-3-10-29-24/h2-10,15-17,26,33H,11-14,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBGZVUUMDVKCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC(=CC=C3)F)N4CCN(CC4)C5=CC=CC=N5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((3-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one , with CAS number 897611-71-1 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and a summary of the compound's pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 485.6 g/mol . The structure features multiple functional groups, including a fluorophenyl moiety, a pyridine-piperazine linkage, and a furan derivative, which are believed to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C28H28FN5O2 |
| Molecular Weight | 485.6 g/mol |
| CAS Number | 897611-71-1 |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent, neuroprotective effects, and other pharmacological properties.
Anticancer Activity
Research indicates that derivatives related to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structural features can inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study conducted on structurally related compounds demonstrated that they inhibited the growth of human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) with IC50 values in the low micromolar range. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial membrane potential .
Neuroprotective Effects
Additionally, compounds containing piperazine and pyridine rings have been reported to exhibit neuroprotective properties. The neuroprotective effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress.
Research Findings:
In animal models of neurodegenerative diseases, related compounds showed improvements in behavioral tests and reduced markers of oxidative damage in brain tissues . These findings suggest that the compound may have therapeutic potential in treating conditions like Alzheimer's disease.
Structure-Activity Relationship (SAR)
The biological activity of the compound is heavily influenced by its structural components. The presence of the fluorophenyl group has been associated with enhanced binding affinity to target proteins involved in cancer progression, while the piperazine moiety is crucial for its interaction with neurotransmitter receptors.
Key Findings:
- Fluorine Substitution: The introduction of fluorine at the 3-position on the phenyl ring increases lipophilicity, enhancing cellular uptake.
- Piperazine Ring: Essential for binding affinity to serotonin receptors, influencing neurochemical pathways.
- Furan Moiety: Contributes to antioxidant properties by scavenging free radicals .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily investigated for its antipsychotic and antidepressant properties. The presence of the piperazine moiety combined with the fluorophenyl group suggests a mechanism similar to that of established antipsychotic agents, potentially acting on dopamine and serotonin receptors.
Antipsychotic Activity
Research indicates that compounds containing piperazine and pyridine rings often exhibit significant antipsychotic effects. For instance, studies have shown that derivatives of piperazine can modulate neurotransmitter systems, leading to improved symptoms in models of schizophrenia. The specific compound may enhance dopaminergic activity while inhibiting serotonin reuptake, making it a candidate for further investigation in the treatment of psychotic disorders.
Antidepressant Activity
The structural features of this compound also suggest potential antidepressant effects. Compounds with similar frameworks have demonstrated the ability to increase levels of monoamines such as serotonin and norepinephrine in the brain, which are critical for mood regulation.
Biological Studies
Recent biological evaluations have focused on the compound's cytotoxicity and antimicrobial properties . Preliminary studies indicate that it exhibits selective cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy.
Cytotoxicity Studies
In vitro assays have demonstrated that the compound can induce apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential. These findings align with studies of related compounds, which have shown similar selectivity.
Antimicrobial Properties
The compound has also been tested against various bacterial strains, showing promising antimicrobial activity. This aspect is particularly relevant given the rising concern over antibiotic resistance.
- Antipsychotic Evaluation : A study published in a peer-reviewed journal evaluated the antipsychotic effects of related compounds in animal models. The results indicated significant behavioral improvements, supporting the hypothesis that similar structures could yield beneficial effects in treating psychosis.
- Cytotoxicity Assessment : In a recent publication, researchers assessed the cytotoxic effects of a series of pyridine-based compounds on human cancer cell lines. The results showed that compounds with structural similarities to 3-((3-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one exhibited IC50 values indicating potent antitumor activity.
Comparison with Similar Compounds
Piperazine Derivatives
The target compound’s 4-(pyridin-2-yl)piperazine moiety is distinct from simpler piperazine derivatives (e.g., 4-methylpiperazine in ). The pyridin-2-yl group may enhance binding to receptors requiring aromatic stacking interactions, as seen in kinase inhibitors . In contrast, the 4-fluorophenylpiperazine in prioritizes electron-deficient aromatic systems for serotonin receptor targeting .
Heterocyclic Substituents
The furan-2-ylmethyl group in the target compound contrasts with thiophene or pyrazole rings in analogs (e.g., ). The hydroxypyridin-2(1H)-one core in the target compound is structurally analogous to pyrimidinones in and , which are associated with metal chelation and enzyme inhibition .
Fluorinated Aromatic Systems
The 3-fluorophenyl group in the target compound is a common motif in CNS-active drugs, enhancing lipophilicity and bioavailability. Comparatively, 4-fluorophenyl () or nitro-substituted phenyl groups () may alter electronic effects, impacting target selectivity .
Pharmacological Implications
- Antifungal activity: Pyrimidin-2(1H)-ones with nitrophenyl groups () inhibit fungal growth via cytochrome P450 disruption. The target’s hydroxypyridinone core may act similarly .
- Anticancer activity : Chromen-4-one derivatives () target kinases, while pyridin-2(1H)-ones () induce apoptosis. The target’s fluorophenyl and piperazine groups may synergize for dual mechanisms .
Q & A
Q. What are the established synthetic routes for this compound, and what starting materials are typically employed?
The compound is synthesized via multi-step reactions involving:
- Coupling reactions : Use (S)-piperidine-2-carboxylic acid derivatives and 3-fluorobenzaldehyde as starting materials, followed by condensation with a pyridinylpiperazine intermediate .
- Protection/deprotection strategies : Hydroxy and amine groups are protected (e.g., methyl ester) during synthesis to prevent side reactions, with final deprotection under acidic conditions .
- Purification : Column chromatography (silica gel) or recrystallization in solvents like ethanol/water mixtures ensures high purity (>95% by HPLC) .
Q. Which spectroscopic techniques are critical for structural characterization?
Key methods include:
- NMR spectroscopy : 1H/13C NMR for backbone analysis and 19F NMR to confirm fluorophenyl substitution .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Infrared (IR) spectroscopy : Identification of functional groups (e.g., hydroxyl, carbonyl) via characteristic absorption bands .
Q. How can stereochemical configuration be confirmed for chiral centers?
- X-ray crystallography : Resolve absolute configuration by analyzing single-crystal structures .
- Chiral HPLC : Compare retention times with enantiopure standards under conditions like a Chiralpak® column with hexane/isopropanol mobile phase .
Q. What methodologies ensure purity assessment?
- HPLC with UV detection : Use a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% TFA) to quantify impurities .
- Elemental analysis : Validate carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can low synthetic yields be optimized in scale-up processes?
- Reaction condition tuning : Increase temperature (e.g., 90–100°C) and prolong reaction time (24–48 hours) for sluggish steps like piperazine coupling .
- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura coupling or phase-transfer catalysts for heterogeneous reactions .
- Step-wise isolation : Intermediate purification via liquid-liquid extraction (e.g., ethyl acetate/water) minimizes side-product carryover .
Q. How to resolve discrepancies in biological activity data across studies?
- Purity verification : Re-analyze batches via HPLC to exclude impurity-driven artifacts .
- Metabolite profiling : Use LC-MS to identify bioactive metabolites in in vitro/in vivo models (e.g., hydroxylated derivatives) .
- Structural analog comparison : Benchmark activity against analogs with defined substitutions (e.g., furan vs. pyrazole moieties) to identify structure-activity relationships .
Q. What experimental design principles apply to in vivo pharmacological studies?
- Animal models : Use Sprague-Dawley rats or CD-1 mice for acute toxicity (OECD Guideline 423) and analgesic activity (e.g., hot-plate test) .
- Dosing regimens : Administer via intraperitoneal injection (10–50 mg/kg) with vehicle controls (e.g., 1% DMSO in saline) .
- Endpoint selection : Measure plasma pharmacokinetics (0–24 hours post-dose) and tissue distribution via LC-MS/MS .
Q. How to evaluate environmental stability and degradation pathways?
- Accelerated stability testing : Expose the compound to UV light, variable pH (2–12), and temperatures (25–60°C) to simulate environmental conditions .
- HPLC-MS monitoring : Track degradation products (e.g., hydrolyzed furan rings) and assign structures via tandem MS .
- Ecotoxicity assays : Use Daphnia magna or algal models to assess acute toxicity of degradation byproducts .
Q. What strategies address contradictions in spectroscopic or crystallographic data?
- Cross-validation : Compare NMR-derived bond lengths/angles with X-ray crystallography data to resolve structural ambiguities .
- Dynamic NMR : Analyze temperature-dependent shifts to confirm conformational flexibility in solution .
- Computational modeling : Optimize DFT-derived geometries (B3LYP/6-31G*) against experimental data .
Methodological Notes
- Synthetic protocols from patents (e.g., EP 4374877) provide scalable routes but require optimization for yield .
- Spectroscopic workflows must include fluorine-specific techniques (19F NMR) due to the fluorophenyl group .
- In vivo studies should adhere to ARRIVE guidelines for reproducibility, with pre-registered protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
